The primary application of Isopropyl β-D-thioglucuronide sodium salt lies in its ability to enhance the sensitivity of assays measuring β-D-glucuronidase activity. β-D-glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from various molecules.
Isopropyl β-D-thioglucuronide sodium salt acts as a substrate for β-D-glucuronidase. When the enzyme cleaves the Isopropyl β-D-thioglucuronide sodium salt molecule, it releases a product that can be easily detected using various methods, such as spectrophotometry or fluorometry. This allows researchers to measure the activity of β-D-glucuronidase in a sample.
According to a product description from Santa Cruz Biotechnology, Isopropyl β-D-thioglucuronic acid induces β-D-glucuronidase expression in E. coli. This means it can increase the overall level of the enzyme in the bacteria, leading to a more sensitive assay [].
Isopropyl β-D-thioglucuronide sodium salt is a synthetic compound with the molecular formula and a molecular weight of approximately 274.27 g/mol. It is recognized for its role as a substrate in biochemical assays, particularly in enhancing the sensitivity of β-D-glucuronidase assays. This compound is utilized in various biochemical applications, including those involving Escherichia coli, where it serves as an inducer for enzyme activity .
As mentioned earlier, Isopropyl b-D-thioglucuronide sodium salt serves as a substrate for UGTs. These enzymes play a crucial role in detoxification by facilitating the conjugation of various lipophilic (fat-soluble) compounds with glucuronic acid, making them more water-soluble and readily excretable [].
The specific mechanism of action of UGTs involves the formation of a covalent bond between the glucuronic acid moiety and a suitable functional group on the target molecule. Isopropyl b-D-thioglucuronide sodium salt helps researchers study the activity and specificity of UGTs by providing a model substrate for these enzymes [].
The biological activity of isopropyl β-D-thioglucuronide sodium salt is primarily linked to its ability to induce β-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of glucuronic acid conjugates. This induction enhances the detection of various substrates in microbial assays, particularly for identifying bacterial strains based on their enzymatic profiles. The compound’s effectiveness in increasing assay sensitivity makes it a significant reagent in microbiological and biochemical research .
The synthesis of isopropyl β-D-thioglucuronide sodium salt typically involves the reaction of glucuronic acid derivatives with isopropyl thio compounds under controlled conditions. The process may include steps such as protection-deprotection strategies to ensure the integrity of functional groups during synthesis. Various methods can be employed, including:
Isopropyl β-D-thioglucuronide sodium salt has diverse applications in:
Interaction studies involving isopropyl β-D-thioglucuronide sodium salt focus on its compatibility with various enzymes and microbial systems. The compound has been shown to effectively interact with β-D-glucuronidase, leading to increased activity levels that facilitate more sensitive detection methods. Research often examines how variations in concentration affect enzyme kinetics and substrate specificity, providing insights into metabolic processes and enzyme regulation .
Isopropyl β-D-thioglucuronide sodium salt shares structural and functional similarities with several other compounds, notably:
Compound | Induction Target | Unique Features |
---|---|---|
Isopropyl β-D-thioglucuronide | β-D-glucuronidase | Enhances assay sensitivity; used in microbial assays |
Isopropyl β-D-galactoside | Lac operon (β-galactosidase) | Commonly used for protein expression induction |
Isopropyl 1-thio-β-D-galactoside | Galactosidase | Induces specific enzymatic pathways |
Methyl β-D-thioglucuronide | Varies | Methylation alters interaction profiles |
The uniqueness of isopropyl β-D-thioglucuronide sodium salt lies in its specific induction of glucuronidase activity, making it particularly valuable for studies focused on glucuronic acid metabolism and related enzymatic functions .
Isopropyl beta-D-thioglucuronide sodium salt represents a specialized thioglycoside derivative with the molecular formula C₉H₁₅NaO₆S and a molecular weight of 274.27 g/mol [1] [2]. The compound is catalogued under Chemical Abstracts Service number 208589-93-9 and is systematically named as sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate according to International Union of Pure and Applied Chemistry nomenclature [2]. The molecular structure features a glucuronic acid backbone with a sulfur atom replacing the oxygen at the anomeric position, creating a thioglycosidic linkage to an isopropyl group [1] [3]. The carboxylate group exists as a sodium salt, enhancing the compound's water solubility characteristics [2].
Property | Value |
---|---|
Molecular Formula | C₉H₁₅NaO₆S |
Chemical Abstracts Service Number | 208589-93-9 |
Molecular Weight (g/mol) | 274.27 |
International Union of Pure and Applied Chemistry Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate |
Simplified Molecular Input Line Entry System | CC(C)SC1OC@@HC(=O)O[Na] |
International Chemical Identifier Key | KBUAMHFDNNUCET-JYYOLFTLSA-M |
The stereochemical configuration of isopropyl beta-D-thioglucuronide sodium salt follows the beta-D-glucuronic acid framework with specific stereochemical designations at each carbon center [1] [2]. The anomeric configuration is designated as beta, indicating that the isopropyl sulfur substituent adopts the equatorial position relative to the pyranose ring [4]. The compound exhibits the characteristic (2S,3S,4S,5R,6S) stereochemical arrangement, where the hydroxyl groups at positions 2, 3, and 4 maintain the trans-diaxial relationship typical of glucose derivatives [2] [4]. The thioglycosidic linkage at the anomeric carbon creates a C-S bond that is more stable than the corresponding O-glycosidic bond, providing enhanced resistance to acid-catalyzed hydrolysis [5]. The glucuronic acid moiety retains its natural D-configuration, with the carboxylate group at position 6 maintaining the expected stereochemical orientation [1] [6].
Isopropyl beta-D-thioglucuronide sodium salt presents as a white to off-white crystalline powder with high purity levels typically exceeding 97.0% when analyzed by thin layer chromatography [1] [7]. The compound demonstrates excellent solubility in water due to its ionic sodium salt character, making it readily dispersible in aqueous solutions [8] [9]. The water solubility is significantly enhanced compared to the free acid form, with the sodium salt facilitating dissolution in polar solvents [10]. Limited data suggests moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide, though specific quantitative values require further investigation [10]. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory applications [7].
The sodium salt form of isopropyl beta-D-thioglucuronide exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions [12]. Water content analysis using Karl Fischer titration typically reveals maximum moisture levels of 1% in properly stored samples [13]. The hygroscopic character necessitates careful storage conditions to prevent degradation and maintain compound integrity [14] [15]. The tendency to absorb water is attributed to the ionic nature of the sodium carboxylate group, which forms hydrogen bonds with atmospheric moisture . This property requires consideration during analytical procedures and long-term storage protocols [16].
Thermal stability data for isopropyl beta-D-thioglucuronide sodium salt indicates decomposition temperatures that vary depending on analytical conditions and heating rates [17]. The compound demonstrates stability under recommended storage temperatures of -20°C, where degradation is minimal over extended periods [1] [7]. At elevated temperatures, the thioglycosidic bond may undergo thermal cleavage, leading to the formation of the corresponding thiol and glucuronic acid derivatives [17]. The presence of the sodium salt stabilizes the carboxylate group against thermal decarboxylation compared to the free acid form [18]. Differential scanning calorimetry studies would provide more precise thermal transition data, though specific values are not extensively documented in current literature [16].
Property | Value |
---|---|
Appearance | Crystalline powder |
Form | Powder |
Color | White to off-white |
Purity (Thin Layer Chromatography) | ≥97.0% |
Optical Activity [α]/D (degrees) | -86.0±2.5° (c = 1 in H₂O) |
Storage Temperature (°C) | -20 |
Water Content (Karl Fischer) | Maximum 1% |
Solubility in Water | Soluble |
Solubility in Organic Solvents | Limited data available |
Nuclear magnetic resonance spectroscopy of isopropyl beta-D-thioglucuronide sodium salt reveals complex spectral patterns characteristic of thioglycosides [19] [20]. Proton nuclear magnetic resonance spectra typically exhibit signals corresponding to the isopropyl methyl groups appearing as doublets around 1.2-1.3 ppm, with the isopropyl methine proton manifesting as a septet at approximately 2.8-3.0 ppm [20] [6]. The glucuronic acid ring protons display characteristic coupling patterns, with the anomeric proton appearing as a doublet around 4.6-4.8 ppm, reflecting the beta-configuration [19] [6]. Carbon-13 nuclear magnetic resonance spectroscopy provides structural confirmation through distinct chemical shifts for the thioglycosidic carbon, carboxylate carbon, and the isopropyl carbons [20]. The spectral complexity often arises from conformational effects and potential rotamer formation, particularly in derivatives containing bulky substituents [19].
Infrared spectroscopy of isopropyl beta-D-thioglucuronide sodium salt demonstrates characteristic absorption bands corresponding to hydroxyl stretching vibrations typically observed in the 3200-3600 cm⁻¹ region [21]. The carboxylate functionality exhibits asymmetric and symmetric stretching modes around 1600 cm⁻¹ and 1400 cm⁻¹, respectively, confirming the presence of the sodium salt form [21]. Carbon-hydrogen stretching vibrations from the isopropyl and glucuronic acid framework appear in the 2800-3000 cm⁻¹ range [17]. The thioglycosidic linkage may contribute to specific vibrational modes in the fingerprint region, though detailed assignments require comparative studies with related compounds [21]. Ultraviolet-visible spectroscopy data for this compound class remains limited in the literature, with most thioglucuronides showing minimal absorption in the ultraviolet region unless conjugated chromophores are present [22].
Mass spectrometry analysis of isopropyl beta-D-thioglucuronide sodium salt employs electrospray ionization techniques in both positive and negative ion modes [22] [23]. The molecular ion peak appears at m/z 274.27 in positive ion mode when associated with the sodium cation, while negative ion mode typically reveals the deprotonated carboxylate anion [1] [22]. Fragmentation patterns commonly include loss of the isopropyl group, yielding characteristic daughter ions that confirm the thioglycosidic structure [22]. Collision-induced dissociation studies demonstrate sequential loss of hydroxyl groups and ring fragmentation typical of carbohydrate derivatives [6] [22]. High-resolution mass spectrometry provides accurate mass measurements that distinguish this compound from related structural isomers and confirm molecular formula assignments [6] [23].
Technique | Key Features/Applications | Reference Conditions |
---|---|---|
¹H Nuclear Magnetic Resonance | Complex spectra due to conformational effects and rotamers | Various solvents (CDCl₃, D₂O) |
¹³C Nuclear Magnetic Resonance | Carbon framework characterization | Various solvents (CDCl₃, D₂O) |
Infrared Spectroscopy | Functional group identification | Standard conditions |
Ultraviolet-Visible Spectroscopy | Limited data available | Standard conditions |
Mass Spectrometry (Electrospray Ionization) | Molecular ion detection and fragmentation patterns | Positive and negative ion modes |